molecular formula C16H19N5S B582123 15-Lipoxygenase inhibitor 1 CAS No. 928853-86-5

15-Lipoxygenase inhibitor 1

Cat. No.: B582123
CAS No.: 928853-86-5
M. Wt: 313.4 g/mol
InChI Key: HYPHGMNLWIKEMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-MMPB involves the reaction of 4-methylpiperazine with pyrimido[4,5-b]benzothiazine. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 4-MMPB follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

4-MMPB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-MMPB has several scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Explored as a potential therapeutic agent for prostate cancer and other diseases involving 15-lipoxygenase.

    Industry: Utilized in the development of new drugs and chemical processes

Mechanism of Action

4-MMPB exerts its effects by selectively inhibiting the enzyme 15-lipoxygenase. This enzyme catalyzes the oxidation of polyunsaturated fatty acids, leading to the production of metabolites involved in inflammation and cancer progression. By inhibiting this enzyme, 4-MMPB reduces the production of these metabolites, thereby exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB)
  • 4-Ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB)

Comparison

4-MMPB, 4-PMPB, and 4-EMPB are all selective inhibitors of 15-lipoxygenase. 4-MMPB has been shown to have the highest inhibitory potency among these compounds. Additionally, while all three compounds exhibit anticancer properties, 4-MMPB has been more extensively studied and demonstrated to have significant effects in reducing tumor growth without noticeable side effects .

Biological Activity

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme involved in the metabolism of polyunsaturated fatty acids (PUFAs) into bioactive lipid mediators that play significant roles in inflammatory processes. The inhibition of 15-LOX-1 has garnered attention for its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and neurodegenerative disorders. This article delves into the biological activity of the compound known as "15-Lipoxygenase inhibitor 1," summarizing key research findings, mechanisms of action, and potential clinical implications.

15-LOX-1 catalyzes the conversion of arachidonic acid (AA) into 15-hydroxyeicosatetraenoic acid (15-HETE) and other lipid peroxides. These products are involved in pro-inflammatory signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of reactive nitrogen species (RNS) such as nitric oxide (NO) . Inhibition of this enzyme can thus reduce inflammation by blocking these pathways.

In Vitro Studies

Recent studies have demonstrated that novel inhibitors of 15-LOX-1 can significantly protect macrophages from lipopolysaccharide (LPS)-induced cell death. For instance, a potent inhibitor designated as 9c (also referred to as i472 ) showed an IC50 value of 90 nM, effectively inhibiting NO formation and lipid peroxidation in RAW 264.7 macrophages . The protective effects were observed to be dose-dependent, with a notable increase in cell viability at concentrations as low as 5 μM.

Case Studies

A study focused on osteoarthritis (OA) found that increased expression of 15-LOX-1 in chondrocytes was associated with disease progression. Silencing the expression of this enzyme alleviated mechanical loading-induced cartilage degradation and ROS production, indicating that targeting 15-LOX-1 could be a viable strategy for OA treatment .

Another investigation into respiratory diseases highlighted the role of human 15-LOX-1 in asthma and chronic obstructive pulmonary disease (COPD). Inhibitors were shown to reduce inflammation markers significantly, suggesting their potential utility in managing these conditions .

Data Tables

Study Inhibitor IC50 Value Effect Cell Type
9c (i472)90 nMProtects against LPS-induced cell deathRAW 264.7 Macrophages
Not specifiedNot applicableAlleviates OA symptoms by silencing 15-LOX-1Chondrocytes
Not specifiedNot applicableReduces inflammation in asthma/COPD modelsHuman Lung Cells

Structure-Activity Relationships

The development of inhibitors has followed a systematic approach to identify effective compounds through structure–activity relationship (SAR) studies. For example, variations in the aliphatic tail length and branching at specific positions have shown to influence the potency of these inhibitors significantly . This rational design approach has led to the discovery of several promising candidates that exhibit high selectivity against other lipoxygenase isoforms.

Properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHGMNLWIKEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658993
Record name 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928853-86-5
Record name 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 4-MMPB interact with 15-lipoxygenase and what are the downstream effects of this inhibition?

A1: While the precise mechanism of 4-MMPB's interaction with 15-LOX remains to be fully elucidated, studies suggest it acts as a competitive inhibitor. [, , ] This means it likely competes with the enzyme's natural substrate, preventing the peroxidation of unsaturated fatty acids. This inhibition can disrupt the formation of inflammatory mediators, potentially offering therapeutic benefits in conditions where 15-LOX activity is elevated.

Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-MMPB and how modifications to its structure might impact its potency as a 15-LOX inhibitor?

A2: Research indicates that the electronic properties of molecules similar to 4-MMPB play a significant role in their 15-LOX inhibitory activity. [] For example, incorporating more reductive phenolic moieties, like catechol or gallate groups, has been shown to enhance the inhibitory potency. [] This suggests that modifications influencing the electron density of the molecule can directly impact its interaction with the enzyme's active site and, consequently, its inhibitory activity.

Q3: What are the limitations of existing research on 4-MMPB, and what future research directions could provide valuable insights into its therapeutic potential?

A4: Much of the existing research on 4-MMPB focuses on its in vitro activity, with limited in vivo data available. [, , , ] Future research should prioritize:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.